molecular formula C12H14FNO4S B6633508 (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid

Cat. No.: B6633508
M. Wt: 287.31 g/mol
InChI Key: QDCJXENXYJIGFE-SCZZXKLOSA-N
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Description

(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is a chiral compound featuring a cyclopentane ring substituted with a carboxylic acid group and a sulfonylamino group attached to a 4-fluorophenyl moiety

Properties

IUPAC Name

(1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO4S/c13-9-2-5-11(6-3-9)19(17,18)14-10-4-1-8(7-10)12(15)16/h2-3,5-6,8,10,14H,1,4,7H2,(H,15,16)/t8-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDCJXENXYJIGFE-SCZZXKLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@@H]1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available cyclopentane derivatives and 4-fluorobenzenesulfonyl chloride.

    Formation of the Sulfonylamino Group: The 4-fluorobenzenesulfonyl chloride reacts with an amine derivative of cyclopentane under basic conditions to form the sulfonylamino group.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation of a suitable precursor, such as an alcohol or aldehyde derivative of cyclopentane.

    Chiral Resolution: The final step involves chiral resolution to obtain the (1R,3S) enantiomer, which can be achieved using chiral chromatography or crystallization techniques.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentane ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The sulfonylamino group can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific structural features. It may serve as a ligand in binding studies or as a probe in biochemical assays.

Medicine

Medicinally, this compound is investigated for its potential therapeutic effects. Its structural similarity to known bioactive molecules suggests it may have applications in drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may impart desirable characteristics to polymers or other industrial products.

Mechanism of Action

The mechanism of action of (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-[(4-chlorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (1R,3S)-3-[(4-methylphenyl)sulfonylamino]cyclopentane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in (1R,3S)-3-[(4-fluorophenyl)sulfonylamino]cyclopentane-1-carboxylic acid imparts unique electronic properties, potentially enhancing its binding affinity and specificity compared to its analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interaction with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

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